molecular formula C7H11NO4S B11931622 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Cat. No.: B11931622
M. Wt: 205.23 g/mol
InChI Key: TUYNXTXPNQDMFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with ammonium hydroxide. The reaction conditions generally include:

    Sulfonation: 2-Methylphenol is reacted with sulfuric acid at elevated temperatures to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.

    Neutralization and Crystallization: The neutralized product is crystallized and purified to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylbenzenesulfonic acid ammonium undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced under specific conditions.

    Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles (e.g., sodium hydroxide) are commonly used.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding sulfonic acid derivatives.

    Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

4-Hydroxy-2-methylbenzenesulfonic acid ammonium has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting viral proteases.

    Medicine: Investigated for its potential antiviral properties.

    Industry: Used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium involves its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, which is essential for the replication of the DENV2 virus . By inhibiting this protease, the compound effectively reduces viral replication.

Comparison with Similar Compounds

Similar Compounds

    Policresulen: The parent compound, known for its potent antiviral properties.

    4-Hydroxybenzenesulfonic acid: Similar structure but lacks the methyl group.

    2-Methylbenzenesulfonic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

4-Hydroxy-2-methylbenzenesulfonic acid ammonium is unique due to its combined hydroxyl and methyl groups, which contribute to its specific chemical reactivity and biological activity. Its role as an impurity in Policresulen highlights its importance in the study of antiviral compounds.

Properties

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

azane;4-hydroxy-2-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3

InChI Key

TUYNXTXPNQDMFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)O.N

Origin of Product

United States

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